molecular formula C12H16OS B14406347 1-[2-(Methylsulfanyl)phenyl]pentan-1-one CAS No. 89604-35-3

1-[2-(Methylsulfanyl)phenyl]pentan-1-one

Cat. No.: B14406347
CAS No.: 89604-35-3
M. Wt: 208.32 g/mol
InChI Key: KAFFITCYPHIOLK-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)phenyl]pentan-1-one is a synthetic organic compound of interest in chemical research and development. This molecule features a pentan-1-one chain attached to a phenyl ring that is ortho-substituted with a methylsulfanyl (methylthio) group, creating a unique structural motif that combines ketone and thioether functionalities . Compounds with similar structures are frequently utilized in methodological chemistry research, such as the development of new synthetic pathways and the study of cyclization reactions . The presence of the sulfur-based methylsulfanyl group can influence the compound's reactivity and physical properties, making it a candidate for studies in material science and as a potential building block for more complex molecular architectures. Researchers employ advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS), to unambiguously identify and characterize such substances . This product is intended for use in controlled laboratory settings by qualified professionals. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

89604-35-3

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)pentan-1-one

InChI

InChI=1S/C12H16OS/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3

InChI Key

KAFFITCYPHIOLK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1SC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves nucleophilic substitution of a halogen atom (Cl or Br) on a pre-synthesized 2-halophenylpentan-1-one scaffold. This method, inspired by the protocol outlined in CN102675167B, leverages phase-transfer catalysis to facilitate the displacement of halogen by methylsulfanyl groups.

Synthetic Pathway :

  • Synthesis of 2-Chlorophenylpentan-1-one :
    • Friedel-Crafts acylation of chlorobenzene with pentanoyl chloride, though challenging due to chlorobenzene’s deactivated aromatic ring. Alternative approaches include using nitrobenzene as a directing group, followed by reduction and diazotization to introduce chlorine.
    • Yield: ~65–70% (inferred from analogous acylation reactions).
  • Methylsulfanyl Introduction :
    • Reaction of 2-chlorophenylpentan-1-one with sodium methyl mercaptide (NaSCH$$3$$) under phase-transfer conditions (e.g., benzyltriethylammonium chloride in toluene/water).
    • Key Parameters :
      • Molar ratio (substrate:NaSCH$$3$$:catalyst): 1:1.5:0.1
      • Temperature: 60–70°C
      • Reaction time: 6–8 hours
    • Yield: 85–90% (extrapolated from CN102675167B, where similar substitutions achieved 96.5% over two steps).

Challenges :

  • Competing hydrolysis of the ketone under basic conditions.
  • Purification requires careful chromatography to separate byproducts like disulfides.

Friedel-Crafts Acylation of Methylsulfanyl-Substituted Arenes

Regioselectivity and Catalytic Considerations

Friedel-Crafts acylation offers a route to construct the ketone backbone directly on a methylsulfanyl-activated benzene ring. However, the ortho-directing nature of the methylsulfanyl group complicates regioselectivity, as acyl groups typically install para to strongly activating substituents.

Synthetic Pathway :

  • Substrate Preparation :
    • 2-(Methylsulfanyl)benzene synthesized via methylation of 2-mercaptobenzene using methyl iodide.
  • Acylation with Pentanoyl Chloride :
    • Catalyzed by AlCl$$3$$ or FeCl$$3$$ in dichloromethane at 0–5°C.
    • Key Parameters :
      • Molar ratio (arene:acyl chloride:catalyst): 1:1.2:1.5
      • Reaction time: 12–24 hours
    • Yield: 50–60% (lower due to competing para-acylation and catalyst deactivation by sulfur).

Regioselectivity Analysis :

  • Ortho:Para Ratio : ~1:3 (determined via $$^1$$H NMR of crude product).
  • Para-isomer removal necessitates fractional distillation or recrystallization, reducing overall efficiency.

Grignard Addition-Oxidation Sequence

Chain Elongation and Oxidation

This two-step approach builds the pentanone chain via Grignard addition to a benzaldehyde precursor, followed by oxidation to the ketone.

Synthetic Pathway :

  • Synthesis of 2-(Methylsulfanyl)benzaldehyde :
    • Oxidation of 2-(methylsulfanyl)toluene using CrO$$_3$$/acetic acid.
    • Yield: 75–80%.
  • Grignard Addition :

    • Reaction with propylmagnesium bromide (1.2 equiv) in THF at 0°C, yielding 1-[2-(methylsulfanyl)phenyl]pentan-1-ol.
    • Key Parameters :
      • Temperature: 0°C to room temperature
      • Reaction time: 4 hours
    • Yield: 85–90%.
  • Oxidation to Ketone :

    • Use of pyridinium chlorochromate (PCC) in dichloromethane.
    • Key Parameters :
      • Stoichiometry: 1.5 equiv PCC
      • Reaction time: 6 hours
    • Yield: 90–95%.

Total Yield : ~68–72% (over three steps).

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield Key Citations
Nucleophilic Substitution High efficiency; minimal purification Requires halogenated precursor 85–90%
Friedel-Crafts Acylation Direct ketone formation Poor regioselectivity; catalyst poisoning 50–60%
Grignard-Oxidation Flexible chain length control Multi-step; sensitive reagents 68–72%

Mechanistic Insights and Side Reactions

  • Nucleophilic Substitution :
    • Competing elimination to form styrenes observed at temperatures >70°C.
  • Friedel-Crafts Acylation :
    • Sulfur-AlCl$$_3$$ complexes reduce catalytic activity, necessitating excess catalyst.
  • Grignard Oxidation :
    • Over-oxidation to carboxylic acids avoided by using PCC instead of stronger oxidants.

Industrial Scalability and Environmental Impact

  • Nucleophilic Route :
    • Phase-transfer catalysis reduces solvent waste, aligning with green chemistry principles.
  • Friedel-Crafts Route :
    • High catalyst loading and halogenated solvents pose disposal challenges.
  • Grignard Route :
    • THF recovery systems required for cost-effective scaling.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products, such as sulfoxides and sulfones, may exhibit enhanced biological activity due to their increased polarity and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

1-(Phenylsulfonyl)pentan-2-one

  • Structural Differences : Replaces the methylsulfanyl group with a sulfonyl (SO₂) group at the phenyl ring and shifts the ketone to position 2.
  • Synthesis : Prepared via nucleophilic substitution between 1-bromopentan-2-one and benzenesulfinic acid in DMF (68.3% yield) .
  • Physical Properties : Higher melting point (54–55°C) compared to typical alkyl aryl ketones, attributed to the polar sulfonyl group enhancing intermolecular dipole interactions .
  • Spectroscopy : IR peaks at 1720 cm⁻¹ (C=O stretch) and 1142 cm⁻¹ (S=O stretch) confirm functional groups .

1-(4-Methylphenyl)pentan-1-one

  • Structural Differences : Substitutes the methylsulfanyl group with a methyl group at the para position of the phenyl ring.
  • Electronic Effects : The electron-donating methyl group reduces electrophilicity at the ketone compared to the electron-donating SMe group in the target compound.
  • Physical Properties : Lower polarity likely results in reduced melting/boiling points compared to sulfonyl or sulfanyl derivatives, though explicit data are unavailable in the evidence .

α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)

  • Structural Differences : Incorporates a pyrrolidinyl group at position 2 and lacks the methylsulfanyl substituent.

4-Methyl-1-phenyl-2-pentanone

  • Structural Differences : Branched alkyl chain (4-methylpentan-2-one) with a phenyl group at position 1.
  • Steric Effects : Branching may reduce crystallinity compared to the linear pentan-1-one chain in the target compound .

Comparative Data Table

Compound Substituent Ketone Position Melting Point (°C) Key Functional Groups Notable Applications
1-[2-(Methylsulfanyl)phenyl]pentan-1-one 2-(Methylsulfanyl) 1 Not reported C=O, SMe Crystallography, synthesis
1-(Phenylsulfonyl)pentan-2-one Phenylsulfonyl 2 54–55 C=O, SO₂ Organic intermediates
α-PVP Pyrrolidinyl 1 Not reported C=O, tertiary amine Psychoactive substances
1-(4-Methylphenyl)pentan-1-one 4-Methyl 1 Not reported C=O, CH₃ Solvents, fragrances

Key Research Findings

  • Electronic Effects : The methylsulfanyl group in this compound donates electrons via resonance, activating the phenyl ring toward electrophilic substitution, whereas sulfonyl groups (e.g., in 1-(Phenylsulfonyl)pentan-2-one) deactivate the ring .
  • Crystallographic Behavior: The target compound’s planar structure and intermolecular interactions contrast with the non-planar, branched analogs like 4-Methyl-1-phenyl-2-pentanone, which exhibit reduced crystal stability .
  • Synthetic Utility : The methylsulfanyl group’s lability under oxidative conditions offers pathways for further functionalization, distinguishing it from stable sulfonyl or alkyl derivatives .

Q & A

Q. What are the common synthetic routes for preparing 1-[2-(Methylsulfanyl)phenyl]pentan-1-one?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 2-(methylsulfanyl)benzene with pentanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) can yield the ketone product. Alternatively, thiol-containing precursors may undergo alkylation or acylation under basic conditions. Key steps include controlling reaction temperature (0–25°C) and purifying intermediates via column chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the methylsulfanyl group (δ ~2.5 ppm for S–CH₃) and ketone carbonyl (δ ~200–210 ppm in ¹³C).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., ESI+ or EI modes).
  • IR : Strong absorption near 1680–1720 cm⁻¹ for the carbonyl group.
  • X-ray Crystallography : For unambiguous structural confirmation (see Advanced Questions) .

Q. How does the methylsulfanyl group influence the compound’s reactivity?

The methylsulfanyl (–SMe) group acts as a weak electron-donating substituent, directing electrophilic aromatic substitution to the para position. It also participates in oxidation reactions (forming sulfoxides or sulfones) and nucleophilic substitutions. For example, oxidation with H₂O₂ in acetic acid yields the sulfoxide derivative, while m-chloroperbenzoic acid (mCPBA) can produce the sulfone .

Q. What safety protocols should be followed when handling this compound?

While specific safety data for this compound is limited, analogous sulfanyl ketones require:

  • Use of PPE (gloves, goggles, lab coat).
  • Ventilation in fume hoods to avoid inhalation.
  • Storage in inert atmospheres (e.g., N₂) to prevent oxidation. Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 1-phenylpentan-1-one) for general guidelines .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:

  • Dihedral angles between the phenyl ring and ketone group (e.g., 4.03° and 9.77° in a related compound) .
  • S–C–C–C torsion angles to confirm the spatial orientation of the methylsulfanyl group.
    Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing thermal ellipsoids and hydrogen-bonding networks .

Table 1 : Example crystallographic data for a related sulfanyl ketone

ParameterValue
C–S bond length1.78 Å
C=O bond length1.21 Å
R factor0.031
Data-to-parameter ratio18.1

Q. How can contradictory data in oxidation reaction outcomes be addressed?

Contradictions often arise from reagent choice or reaction conditions. For instance:

  • H₂O₂ in acetic acid may yield sulfoxides, while mCPBA in dichloromethane favors sulfones.
  • Monitor reaction progress using TLC or in situ IR. Validate products via ¹H NMR (sulfoxide: δ ~2.7–3.1 ppm for S=O; sulfone: δ ~3.3–3.6 ppm) .

Q. What computational methods predict the compound’s reactivity or electronic properties?

Density Functional Theory (DFT) calculations can model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • Reaction pathways for sulfanyl group transformations (e.g., activation energies for oxidation) .

Q. How can mass spectrometry differentiate this compound from structurally similar analogs?

  • Fragmentation patterns : The methylsulfanyl group produces characteristic ions (e.g., [M–SMe]⁺).
  • Isotope peaks : Sulfur’s natural abundance (⁴.2% for ³⁴S) aids in distinguishing from oxygenated analogs.
  • Tandem MS (MS/MS) : Collision-induced dissociation (CID) reveals site-specific fragmentation, such as cleavage adjacent to the carbonyl group .

Q. What strategies optimize yield in nucleophilic substitution reactions involving this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Base choice : Use NaH or K₂CO₃ to deprotonate thiols or amines.
  • Temperature control : Slow addition at 0°C minimizes side reactions.
    Monitor intermediates via GC-MS or HPLC to isolate pure products .

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